MPO Inhibitory Activity of the 3‑Carbon Chain Homologue vs. 5‑Fluorotryptamine
In a systematic SAR study, 3-(5-fluoro-1H-indol-3-yl)propan-1-amine inhibited MPO-mediated taurine chlorination with an IC₅₀ of 0.050 ± 0.008 µM (50 nM) [1]. The shorter-chain comparator, 5-fluorotryptamine (2‑carbon ethylamine linker), exhibited an IC₅₀ of 0.20 ± 0.03 µM (200 nM) under identical assay conditions [1].
| Evidence Dimension | MPO-mediated taurine chlorination IC₅₀ |
|---|---|
| Target Compound Data | 0.050 ± 0.008 µM (50 nM) |
| Comparator Or Baseline | 5‑Fluorotryptamine (2‑carbon homologue): 0.20 ± 0.03 µM (200 nM) |
| Quantified Difference | 4‑fold lower IC₅₀ (50 nM vs. 200 nM) |
| Conditions | Recombinant human MPO, phosphate buffer pH 7.4, 37 °C, taurine chlorination assay, n=3 independent experiments [1] |
Why This Matters
The 4‑fold greater potency of the 3‑carbon chain variant over the widely available 5‑fluorotryptamine makes it the more sensitive probe for MPO activity studies and a stronger starting point for lead optimization.
- [1] Soubhye, J.; Prévost, M.; Van Antwerpen, P.; Zouaoui Boudjeltia, K.; Rousseau, A.; Furtmüller, P. G.; Obinger, C.; Vanhaeverbeek, M.; Ducobu, J.; Nève, J.; Gelbcke, M.; Dufrasne, F. Structure-based design, synthesis, and pharmacological evaluation of 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase inhibitors. J. Med. Chem. 2010, 53 (24), 8747–8759. doi: 10.1021/jm1009988. (Table 1) View Source
